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Compound of Interest

Compound Name: Octyl 4-Methoxycinnamate

Cat. No.: B1630855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for

octyl 4-methoxycinnamate (OMC), a widely used UV-B filter in sunscreens and other

cosmetic products. The document details various synthetic routes, including Fischer

esterification, transesterification, and palladium-catalyzed coupling reactions, presenting

quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate

understanding and replication.

Overview of Synthetic Strategies
The synthesis of octyl 4-methoxycinnamate, also known as octinoxate or 2-ethylhexyl 4-

methoxycinnamate, can be achieved through several chemical pathways. The choice of

method often depends on factors such as the availability of starting materials, desired yield and

purity, scalability, and economic viability. The most common strategies involve the formation of

an ester bond between a 4-methoxycinnamic acid derivative and 2-ethylhexanol.

The core synthetic approaches include:

Fischer-Speier Esterification: The direct acid-catalyzed reaction of 4-methoxycinnamic acid

with 2-ethylhexanol.

Transesterification: The conversion of a more readily available ester of 4-methoxycinnamic

acid (e.g., ethyl or methyl ester) to the desired octyl ester.
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Heck Coupling: A palladium-catalyzed reaction between an aryl halide (like 4-bromoanisole

or 4-iodoanisole) and octyl acrylate.

Enzymatic Synthesis: The use of lipases as biocatalysts for the esterification reaction,

offering a greener alternative.

Alternative Methods: Including the Verley-Doebner modification of the Knoevenagel

condensation to first produce the cinnamic acid precursor, and methods utilizing titanium

tetrachloride catalysts.

Comparative Data of Synthesis Methods
The following tables summarize quantitative data from various reported synthesis methods for

octyl 4-methoxycinnamate, allowing for a clear comparison of reaction conditions and

outcomes.

Table 1: Fischer-Speier Esterification and Transesterification Methods
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Table 2: Palladium-Catalyzed Heck Coupling Methods
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Reaction Mechanisms and Pathways
The underlying mechanisms for the primary synthetic routes are crucial for optimizing reaction

conditions and troubleshooting.

Fischer-Speier Esterification Mechanism
This is a classic acid-catalyzed equilibrium reaction. The mechanism involves the protonation

of the carboxylic acid carbonyl group, making it more electrophilic for nucleophilic attack by the

alcohol.

Caption: Mechanism of Fischer-Speier Esterification.
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Heck Coupling Catalytic Cycle
The Heck reaction involves a palladium catalyst to couple an aryl halide with an alkene. The

mechanism is a catalytic cycle involving oxidative addition, migratory insertion, and reductive

elimination.
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Caption: Catalytic Cycle of the Heck Coupling Reaction.
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Detailed Experimental Protocols
This section provides detailed methodologies for key synthesis experiments.

Protocol 1: Synthesis via Transesterification
This protocol is adapted from a procedure reacting ethyl p-methoxycinnamate with n-octanol.

Materials:

Ethyl p-methoxycinnamate (500 mg)

n-Octanol (10 mL)

Concentrated sulfuric acid (0.5 mL)

n-Hexane

Silica gel G60 F254

Eluent: n-hexane:ethyl acetate:acetone (65:15:5)

Procedure:

Combine 500 mg of ethyl p-methoxycinnamate, 10 mL of n-octanol, and 0.5 mL of sulfuric

acid in a round-bottom flask.

Swirl the flask until all the solid dissolves.

Reflux the mixture for 7.5 hours at a temperature of 150°C.

After cooling, remove residual reagents via fractional distillation under vacuum.

Extract the residue with n-hexane.

Purify the obtained extract using column chromatography with silica gel as the stationary

phase and n-hexane:ethyl acetate:acetone (65:15:5) as the eluent.
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Collect the fractions containing the product and evaporate the solvent to obtain octyl 4-
methoxycinnamate.

Protocol 2: Synthesis via Heck Coupling
This protocol is based on a patented process reacting p-bromoanisole with octyl acrylate.[4][5]

Materials:

p-Bromoanisole (PBA, 187 g, 1 mole)

Octyl acrylate (OA, 228 mL, 1.1 mole)

Sodium carbonate (57.7 g, 0.54 mole)

5% Palladium on carbon (Pd/C) catalyst (5.13 g)

N-methylpyrrolidone (NMP, 430 mL)

Nitrogen gas

Procedure:

In a 1-liter, 4-necked glass reactor equipped with a stirrer, add 430 mL of NMP, 187 g of p-

bromoanisole, 57.7 g of sodium carbonate, and 228 mL of octyl acrylate.

Add 5.13 g of the 5% Pd/C catalyst to the mixture.

Flush the reactor with nitrogen for 15 minutes at ambient temperature.

Heat the reaction mixture to 180°C under a nitrogen atmosphere with vigorous stirring for 2

hours.

Monitor the reaction progress (e.g., by GC) until conversion is complete (reported as 96%).

Cool the reaction mixture to 90°C and filter through a frit to recover the catalyst.

Remove the NMP solvent under reduced pressure (e.g., 170-180°C / 25 mm Hg).
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Distill off unreacted starting materials.

Purify the final product by fractional distillation under high vacuum (e.g., 186°C / 0.6 mbar) to

yield highly pure octyl 4-methoxycinnamate.

Protocol 3: Two-Step Synthesis via Knoevenagel
Condensation and Esterification
This process first synthesizes 4-methoxycinnamic acid, which is then esterified.[7]

Step 1: Synthesis of 4-Methoxycinnamic Acid

In a 25-mL round-bottomed flask, dissolve 4-methoxybenzaldehyde (0.804 mL), malonic acid

(1.75 g), and β-alanine (0.10 g) in pyridine (3.0 mL).

Heat the solution under reflux for 90 minutes.

Cool the mixture to room temperature, then place it in an ice bath.

Slowly add 8.0 mL of concentrated HCl. A white precipitate will form.

Collect the precipitate by vacuum filtration, wash with cold water (2 x 10 mL), and dry

thoroughly.

Recrystallize the product from absolute ethanol.

Step 2: Esterification to form Ethyl 4-Methoxycinnamate (analogous for Octyl)

Dissolve the dried 4-methoxycinnamic acid (0.60 g) in 10 mL of dry N,N-dimethylformamide

(DMF).

Add cesium carbonate (1.65 g) followed by the alkyl halide (e.g., iodoethane for ethyl ester,

or a suitable octyl halide for the target product).

Cap the flask and stir the mixture vigorously at 50°C for one hour.

Quench the reaction by adding 1.0 M HCl (4.0 mL).
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Decant the liquid and extract with a 3:1 mixture of hexanes/ethyl acetate (2 x 10 mL) to

isolate the ester.

Experimental and Synthetic Workflow
The general workflow for the synthesis, purification, and analysis of octyl 4-
methoxycinnamate is outlined below.
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1. Reactant Preparation
(e.g., 4-Methoxycinnamic Acid + 2-Ethylhexanol)

2. Reaction Setup
(Flask, Stirrer, Condenser, Inert Atmosphere)

3. Catalyzed Reaction
(Heating, Refluxing for specified time)

4. Reaction Quenching & Workup
(Cooling, Washing, Neutralization)

5. Product Isolation
(Extraction, Filtration)

6. Purification
(Distillation, Column Chromatography)

7. Characterization
(NMR, IR, GC-MS, HPLC)

Final Product
(Pure Octyl 4-Methoxycinnamate)

Click to download full resolution via product page

Caption: General workflow for OMC synthesis and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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